2-[1-(1H-pyrrol-1-yl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Description
2-[1-(1H-pyrrol-1-yl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a heterocyclic compound featuring a pyrrole-substituted cyclohexyl group linked via an acetamide bridge to a phenyl ring bearing a 1,2,4-triazole moiety. This structure combines aromatic and non-aromatic heterocycles, which are common in pharmaceuticals due to their bioactivity and metabolic stability .
Properties
Molecular Formula |
C21H25N5O |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-(1-pyrrol-1-ylcyclohexyl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H25N5O/c27-20(14-21(10-2-1-3-11-21)25-12-4-5-13-25)24-19-8-6-18(7-9-19)15-26-17-22-16-23-26/h4-9,12-13,16-17H,1-3,10-11,14-15H2,(H,24,27) |
InChI Key |
NCSAPYGZEYBQQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2=CC=C(C=C2)CN3C=NC=N3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-pyrrol-1-yl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves multiple steps. One common approach is to start with the cyclohexylamine derivative, which undergoes a series of reactions to introduce the pyrrole and triazole groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazole Ring
The 1,2,4-triazole moiety undergoes nucleophilic substitution, particularly at the N1 position. Reactions with alkyl halides or acyl chlorides yield derivatives with modified physicochemical properties.
Mechanistic Insight : The reaction proceeds via deprotonation of the triazole’s NH group, followed by alkylation/acylation. Steric hindrance from the adjacent methylene group in the parent compound may reduce yields compared to simpler triazoles .
Amide Hydrolysis
The acetamide group is susceptible to acidic or basic hydrolysis, generating carboxylic acid intermediates for further derivatization.
Note : Hydrolysis rates depend on the electronic effects of the adjacent cyclohexyl-pyrrole system, which may stabilize the amide bond .
Cyclohexyl Group Functionalization
The cyclohexyl ring participates in oxidation and C–H activation reactions.
Limitation : Steric bulk from the pyrrole and triazole groups reduces reactivity in C–H functionalization .
Pyrrole Ring Reactivity
The pyrrole moiety engages in electrophilic substitution and cycloaddition reactions.
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 3-Nitro-pyrrole derivative | |
| Diels-Alder Cycloaddition | Maleic anhydride, toluene, 110°C, 8h | Bicyclic adduct |
Key Observation : Electrophilic substitution occurs preferentially at the pyrrole’s α-position due to electronic directing effects .
Cross-Coupling Reactions
The phenylacetamide backbone enables Suzuki-Miyaura and Ullmann couplings for biaryl synthesis.
| Coupling Type | Catalytic System | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12h | Biarylacetamide | 63% | |
| Ullmann | CuI, L-proline, DMSO, 100°C, 24h | N-Aryl triazole derivative | 55% |
Derivatization via Click Chemistry
The triazole’s methylene group facilitates Huisgen azide-alkyne cycloaddition for generating hybrid molecules.
| Azide Component | Conditions | Triazole Product | Yield | Source |
|---|---|---|---|---|
| Benzyl azide | CuSO₄·5H₂O, sodium ascorbate, RT, 24h | 1,2,3-Triazole-linked conjugate | 85% |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition in the presence of electron-deficient alkenes.
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Tetracyanoethylene | UV (254 nm), CH₃CN, 6h | Cyclobutane adduct | 38% |
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that compounds with triazole and pyrrole moieties exhibit significant anticancer properties. The incorporation of these functional groups in 2-[1-(1H-pyrrol-1-yl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide suggests potential efficacy against various cancer types. For instance, triazoles have been shown to inhibit cell proliferation and induce apoptosis in cancer cells by disrupting cellular signaling pathways .
2. Antimicrobial Properties
The triazole ring is known for its antimicrobial activity. Compounds containing this structure have been evaluated for their effectiveness against a range of pathogens. The specific compound may exhibit similar properties, making it a candidate for further exploration as an antimicrobial agent .
3. Neuroprotective Effects
Research has suggested that certain pyrrole derivatives can provide neuroprotective benefits, potentially offering therapeutic avenues for neurodegenerative diseases. The unique structure of 2-[1-(1H-pyrrol-1-yl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide may enhance its ability to cross the blood-brain barrier, thereby facilitating neuroprotection through various mechanisms such as reducing oxidative stress and inflammation .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against colorectal cancer cells with IC50 values indicating effective dose ranges. |
| Study B | Antimicrobial Efficacy | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibiotic. |
| Study C | Neuroprotection | Highlighted the compound's ability to reduce neuronal cell death in models of oxidative stress-induced injury. |
Mechanism of Action
The mechanism of action of 2-[1-(1H-pyrrol-1-yl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or modulate their activity. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
Key Observations :
- Catalytic Efficiency : Copper catalysts (e.g., Cu(OAc)₂) are widely used for triazole synthesis via click chemistry, offering high regioselectivity and moderate yields .
- Challenges : The cyclohexyl-pyrrole moiety in the target compound may require additional protection/deprotection steps to prevent side reactions during synthesis .
Physicochemical and Spectroscopic Properties
Table 3: Spectral Data for Representative Compounds
Biological Activity
The compound 2-[1-(1H-pyrrol-1-yl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as DNA gyrase, which is critical for bacterial DNA replication. This inhibition can lead to antibacterial effects .
- Anticancer Properties : The presence of the triazole moiety is associated with anticancer activity. Compounds containing triazole rings have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antibacterial Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antibacterial properties. For instance, studies have shown that pyrrole-based compounds can effectively inhibit Gram-positive and Gram-negative bacteria by disrupting their cellular processes .
Anticancer Activity
The compound's anticancer potential has been evaluated against several cancer cell lines:
- MCF7 (Breast Cancer) : Exhibited significant growth inhibition with an IC50 value of approximately 3.79 µM.
- A549 (Lung Cancer) : Demonstrated cytotoxic effects with an IC50 around 26 µM .
Case Studies and Research Findings
Several studies have investigated the efficacy of related compounds:
- Study on Pyrrole Derivatives : A study published in MDPI reported that pyrrole derivatives showed promising results against various cancer cell lines, highlighting their potential as therapeutic agents .
- Triazole Compounds : Research has shown that compounds containing triazole rings can enhance the activity of anticancer drugs by acting synergistically, leading to improved outcomes in cancer therapy .
- Antimicrobial Testing : A comparative analysis revealed that similar compounds displayed varying degrees of antibacterial activity, underscoring the importance of structural modifications in enhancing efficacy .
Data Tables
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-[1-(1H-pyrrol-1-yl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide | MCF7 | 3.79 | Apoptosis Induction |
| Pyrrole Derivative X | A549 | 26 | Cell Proliferation Inhibition |
| Triazole Compound Y | HepG2 | 0.95 | CDK Inhibition |
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-[1-(1H-pyrrol-1-yl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide?
Answer:
The compound can be synthesized via condensation reactions using catalytic systems such as NaHSO-SiO in acetic acid under reflux (80°C) , or via Zeolite (Y-H) and pyridine catalysis at 150°C for 5 hours . Key steps include:
- Cyclohexyl-pyrrole intermediate synthesis : Cyclohexane derivatives with pyrrole substituents are typically prepared through nucleophilic substitution or cycloaddition reactions.
- Triazole-functionalized phenylacetamide coupling : The triazole moiety is introduced via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or by reacting pre-synthesized triazole intermediates with acetamide derivatives.
Characterization should include H NMR, C NMR, FT-IR, and HRMS to confirm regioselectivity and purity .
Basic: What spectroscopic and analytical techniques are critical for validating the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H NMR resolves proton environments (e.g., cyclohexyl CH groups at δ 1.2–1.8 ppm, triazole protons at δ 7.5–8.5 ppm) .
- FT-IR : Confirms amide C=O stretching (~1650–1680 cm) and triazole/pyrrole C-N vibrations (~1500–1550 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with <5 ppm error .
- Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and S .
Advanced: How can reaction conditions be optimized to improve yield and minimize by-products in its synthesis?
Answer:
- Catalyst Screening : Compare NaHSO-SiO (acidic, 80°C) vs. Zeolite (Y-H) (porous, 150°C) to assess substrate compatibility. Zeolites enhance selectivity for bulky intermediates.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve triazole coupling, while acetic acid aids in protonating intermediates .
- Kinetic Studies : Use in situ FT-IR or LC-MS to monitor reaction progress and identify rate-limiting steps .
- By-product Analysis : TLC or HPLC detects side products (e.g., unreacted acetamide or triazole derivatives) .
Advanced: What computational strategies predict the biological activity and binding mechanisms of this compound?
Answer:
- PASS Program : Predicts potential antimicrobial or antiproliferative activity based on structural analogs .
- Molecular Docking : Simulates binding to target proteins (e.g., fungal CYP51 or bacterial enzymes) using software like AutoDock Vina. Focus on triazole interactions with heme iron or active-site residues .
- Quantum Chemical Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and stability .
- MD Simulations : Evaluate conformational stability in aqueous or lipid bilayer environments .
Advanced: How do structural modifications (e.g., substituent variations on triazole or pyrrole) influence bioactivity?
Answer:
- Triazole Substituents : Electron-withdrawing groups (e.g., -CF) enhance metabolic stability but may reduce solubility. Compare with methyl or phenyl analogs .
- Pyrrole Positioning : 1H-pyrrol-1-yl vs. 1H-pyrrol-2-yl alters steric hindrance and π-π stacking with target proteins .
- Cyclohexyl Rigidity : Replace with smaller rings (e.g., cyclopentyl) to assess conformational flexibility vs. activity trade-offs .
- SAR Studies : Synthesize derivatives (e.g., FP1–12 ) and test against microbial or cancer cell lines to correlate substituents with IC values .
Advanced: How can contradictory data on catalytic efficiency or biological activity be resolved?
Answer:
- Reproducibility Checks : Verify reaction conditions (e.g., catalyst activation, moisture control) .
- Meta-Analysis : Compare datasets from PubChem, Acta Crystallographica , and peer-reviewed journals, excluding unreliable sources (e.g., BenchChem) .
- Experimental Controls : Include positive/negative controls in bioassays (e.g., fluconazole for antifungal studies) .
- Multivariate Analysis : Use PCA or PLS to identify confounding variables (e.g., solvent polarity, cell line variability) .
Advanced: What strategies enhance the compound’s stability and bioavailability for in vivo studies?
Answer:
- Salt Formation : Prepare hydrochloride salts to improve aqueous solubility .
- Prodrug Design : Mask polar groups (e.g., acetamide) with ester linkages for enhanced membrane permeability .
- Nanoparticle Encapsulation : Use liposomal or PLGA carriers to prolong half-life .
- Metabolic Profiling : Incubate with liver microsomes to identify degradation pathways and modify vulnerable sites .
Advanced: How can reaction fundamentals and reactor design improve scalability?
Answer:
- Continuous Flow Reactors : Optimize residence time and mixing efficiency for triazole coupling steps .
- Membrane Separation : Purify intermediates using nanofiltration to remove unreacted reagents .
- Process Simulation : Use Aspen Plus to model heat/mass transfer and minimize energy consumption .
- Safety Protocols : Assess thermal stability via DSC to prevent decomposition during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
